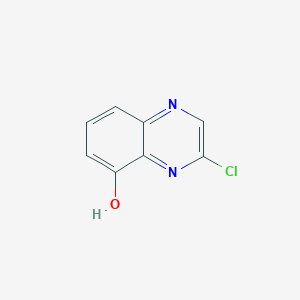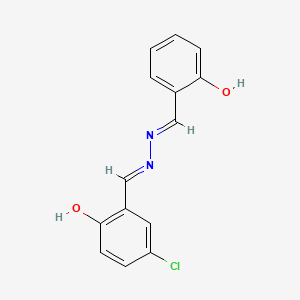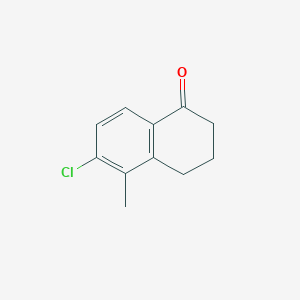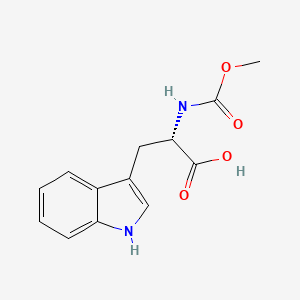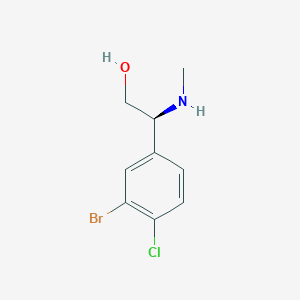
(S)-2-(3-Bromo-4-chlorophenyl)-2-(methylamino)ethan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(3-Bromo-4-chlorophenyl)-2-(methylamino)ethan-1-OL is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. The compound features a bromine and chlorine-substituted phenyl ring, a methylamino group, and an ethan-1-ol moiety, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-Bromo-4-chlorophenyl)-2-(methylamino)ethan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-chlorobenzaldehyde and methylamine.
Formation of Intermediate: The aldehyde group of 3-bromo-4-chlorobenzaldehyde is first reduced to the corresponding alcohol using a reducing agent like sodium borohydride.
Amine Addition: The resulting alcohol is then reacted with methylamine under acidic conditions to form the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.
Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.
Purification Techniques: Implementing purification techniques like crystallization, distillation, or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3-Bromo-4-chlorophenyl)-2-(methylamino)ethan-1-OL can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the halogen substituents or to convert the amine group to a different functional group.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Dehalogenated compounds, secondary amines.
Substitution Products: Compounds with different functional groups replacing the halogens.
Scientific Research Applications
(S)-2-(3-Bromo-4-chlorophenyl)-2-(methylamino)ethan-1-OL has various scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.
Pharmacology: Studied for its potential biological activities and interactions with biological targets.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(3-Bromo-4-chlorophenyl)-2-(methylamino)ethan-1-OL involves:
Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins in biological systems.
Pathways Involved: It may modulate signaling pathways, enzyme activity, or receptor binding to exert its effects.
Comparison with Similar Compounds
Similar Compounds
®-2-(3-Bromo-4-chlorophenyl)-2-(methylamino)ethan-1-OL: The enantiomer of the compound with similar chemical properties but different biological activities.
2-(3-Bromo-4-chlorophenyl)-2-(ethylamino)ethan-1-OL: A compound with an ethylamino group instead of a methylamino group.
2-(3-Bromo-4-chlorophenyl)-2-(methylamino)propan-1-OL: A compound with a propan-1-ol moiety instead of an ethan-1-ol moiety.
Uniqueness
(S)-2-(3-Bromo-4-chlorophenyl)-2-(methylamino)ethan-1-OL is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C9H11BrClNO |
|---|---|
Molecular Weight |
264.54 g/mol |
IUPAC Name |
(2S)-2-(3-bromo-4-chlorophenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C9H11BrClNO/c1-12-9(5-13)6-2-3-8(11)7(10)4-6/h2-4,9,12-13H,5H2,1H3/t9-/m1/s1 |
InChI Key |
PSGHEQZMMIPKQV-SECBINFHSA-N |
Isomeric SMILES |
CN[C@H](CO)C1=CC(=C(C=C1)Cl)Br |
Canonical SMILES |
CNC(CO)C1=CC(=C(C=C1)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


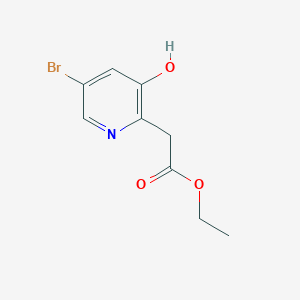

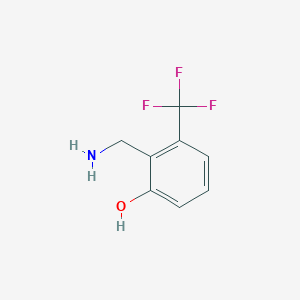
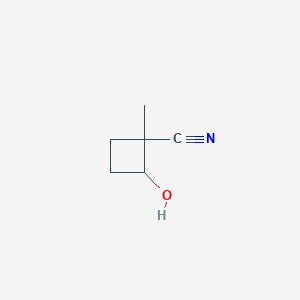
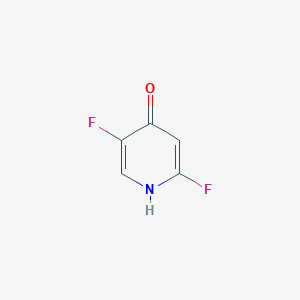

![(2R)-2-Amino-3-[4-(difluoromethyl)phenyl]propanoic acid](/img/structure/B13033551.png)
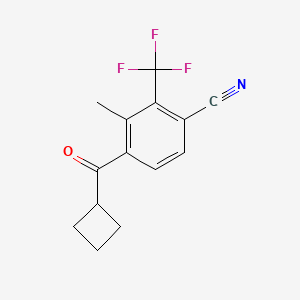
![5-Chloro-3-methylthieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13033578.png)
